N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is a bicyclic compound characterized by the presence of a fluorinated phenyl group attached to a bicyclo[2.2.1]heptane structure. This compound is of interest in medicinal chemistry due to its potential pharmacological properties and applications in drug development. The fluorine atom enhances the compound's lipophilicity and may influence its biological activity.
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine belongs to the class of bicyclic amines, specifically those derived from bicyclo[2.2.1]heptane. It can be classified under organic compounds with both aromatic and aliphatic characteristics, making it relevant in studies of structure-activity relationships in drug design.
The synthesis of N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine can be achieved through various methods, primarily involving nucleophilic substitution reactions and reductions.
Technical details regarding reaction conditions, such as temperature, solvent choice (e.g., dimethylformamide), and reaction times, are crucial for optimizing yields and minimizing by-products .
The molecular structure of N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine can be described as follows:
Nuclear Magnetic Resonance spectroscopy (NMR) and X-ray crystallography are often employed to confirm the structure and purity of synthesized compounds .
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine participates in various chemical reactions due to its functional groups:
The mechanism of action for N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine is primarily studied in relation to its pharmacological effects:
Quantitative data from pharmacological evaluations would provide insights into binding affinities and functional outcomes .
Data from spectroscopic methods (e.g., Infrared spectroscopy) can provide further insights into functional groups present and their interactions .
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine has potential applications in various scientific fields:
Research continues into optimizing its synthesis and exploring new applications based on its chemical properties .
The bicyclo[2.2.1]heptane (norcamphor) scaffold serves as a strategic three-dimensional bioisostere for aromatic rings in neuroactive compounds targeting ionotropic glutamate receptors. Unlike planar benzenes, this strained aliphatic system exhibits enhanced saturation (Fsp³ = 1.0) and reduced metabolic liability by avoiding cytochrome P450-mediated oxidation pathways common to phenyl-containing drugs [5]. The scaffold’s bridgehead geometry positions substituents at angles (109.5°) and distances (4.0–6.5 Å) that mimic para-substituted benzenes, enabling optimal engagement with the phencyclidine (PCP) binding site within the NMDA receptor’s ion channel [2] [5].
Studies confirm that norcamphor derivatives act as uncompetitive antagonists, blocking the NMDA receptor only during pathological glutamate overactivation. This voltage-dependent mechanism—validated through electrophysiological assays—prevents disruption of physiological neurotransmission, a critical safety advantage over high-affinity blockers like PCP [2] [6]. The scaffold’s rigid conformation further minimizes entropic penalties upon binding, enhancing target specificity compared to flexible cyclohexane analogues [5].
Table 1: Vector Geometry Comparison of Bicyclo[2.2.1]heptane vs. Benzene Bioisosteres
Scaffold | Substitution Pattern | Key Atom Distance (Å) | Bond Angle (°) |
---|---|---|---|
Benzene | para | 4.3 | 180 |
Bicyclo[2.2.1]heptane | Bridgehead | 4.1–4.5 | 109.5 |
Bicyclo[1.1.1]pentane (BCP) | Bridgehead | 3.8 | 120 |
Cyclohexane | para | 5.2 | 109.5 |
Toggle for vector analysis methodology
Distances measured between substituent attachment points using X-ray crystallography and computational modeling (Density Functional Theory). Angles derived from lowest-energy conformers. Data compiled from [5].
The 4-fluorophenyl moiety in N-(4-fluorophenyl)bicyclo[2.2.1]heptan-2-amine (CAS 1000052-31-2) critically balances lipophilicity and electronic effects to optimize blood-brain barrier (BBB) penetration and target engagement. Experimental LogP values for this compound (~3.50) indicate a 30% reduction in hydrophobicity compared to non-fluorinated analogues (LogP ~4.15), aligning with ideal CNS drug ranges (LogP 2–5) [6] [9]. Fluorine’s strong electronegativity (−I effect) withdraws electron density from the phenyl ring, enhancing hydrogen-bond acceptance with Thr174 and Glu201 residues in the NMDA receptor’s PCP binding pocket [6].
Synthesis routes—via Grignard addition of 4-fluorophenylmagnesium bromide to norcamphor, followed by azide formation and reduction—yield the amine with high regioselectivity [6]. The para-fluorine atom also blocks metabolic hydroxylation at the C4 position, a common degradation pathway for phenyl derivatives that generates toxic quinone intermediates [5]. This modification increases metabolic stability while retaining steric compatibility with hydrophobic subpockets in the receptor’s channel pore [2] [6].
N-(4-Fluorophenyl)bicyclo[2.2.1]heptan-2-amine (designated 5b in pharmacological studies) exhibits a distinct affinity-kinetics profile compared to clinical NMDA antagonists. While memantine (FDA-approved for Alzheimer’s) and PCP bind to the same channel site, compound 5b’s moderate affinity (IC₅₀ = 7.86 μM; Kᵢ = 5.28 μM) positions it between high-affinity PCP analogues (Kᵢ ~0.1 μM) and low-affinity memantine (Kᵢ ~1–2 μM) [2] [6]. This intermediate range enables selective blockade during pathological glutamate surges without accumulating in the channel during normal activity.
Table 2: Pharmacological Comparison of NMDA Receptor Antagonists
Compound | IC₅₀ (μM) in MDCK Cells | IC₅₀ (μM) in N2a Cells | NMDA Receptor Kᵢ (μM) | Neuroprotection (MES Test) |
---|---|---|---|---|
5b (4-Fluorophenyl derivative) | >1000 | >1000 | 5.28 | Active at 100 mg/kg |
Memantine | 197 | 219 | 1.5 | FDA-approved |
PCP | NT | NT | 0.01 | High neurotoxicity |
5a (Phenyl derivative) | 155 | 154 | 7.86 | Active at 100 mg/kg |
Cytotoxicity profiling in MDCK (BBB mimic) and N2a (neuronal) cell lines confirms 5b’s safety window: No significant viability reduction occurs at ≤50 μM concentrations, while therapeutic levels are anticipated at ~1 μM—mirroring memantine’s clinical exposure [2]. Unlike PCP derivatives, 5b’s fast off-rate kinetics prevent psychotomimetic effects, as validated by rodent behavioral studies showing absent catalepsy at neuroprotective doses [6].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: